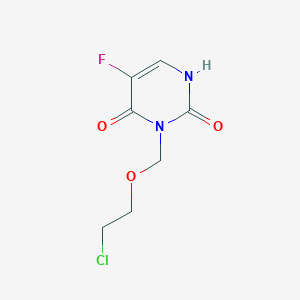
3-(2-chloroethoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chloroethoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione is a heterocyclic organic compound that belongs to the pyrimidinedione family This compound is characterized by the presence of a pyrimidine ring substituted with a 2-chloroethoxy methyl group and a fluorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloroethoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione typically involves the reaction of 2,4(1H,3H)-pyrimidinedione with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the 2-chloroethoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.
化学反应分析
Types of Reactions
3-(2-chloroethoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the 2-chloroethoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The pyrimidinedione ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Fluorination: Diethylaminosulfur trifluoride (DAST) or similar reagents are used for introducing the fluorine atom.
Major Products
科学研究应用
3-(2-chloroethoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 3-(2-chloroethoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share similar heterocyclic structures and are known for their diverse biological activities.
Pyrazolo[3,4-d]pyrimidine: Another class of heterocyclic compounds with significant pharmacological potential.
1,3-Disubstituted Pyrimidine-2,4,6(1H,3H,5H)-trione: Similar in structure but with different substituents, leading to varied chemical and biological properties
Uniqueness
3-(2-chloroethoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione stands out due to its unique combination of substituents, which confer specific chemical reactivity and biological activity. The presence of the 2-chloroethoxy group and the fluorine atom enhances its potential for various applications, making it a valuable compound in scientific research.
属性
CAS 编号 |
139593-08-1 |
|---|---|
分子式 |
C7H8ClFN2O3 |
分子量 |
222.6 g/mol |
IUPAC 名称 |
3-(2-chloroethoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H8ClFN2O3/c8-1-2-14-4-11-6(12)5(9)3-10-7(11)13/h3H,1-2,4H2,(H,10,13) |
InChI 键 |
CVBOLRYRLOKWSW-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)N(C(=O)N1)COCCCl)F |
规范 SMILES |
C1=C(C(=O)N(C(=O)N1)COCCCl)F |
同义词 |
1-((2-chloroethoxy)methyl)-5-fluorouracil CEM-5-FU |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine](/img/structure/B166766.png)
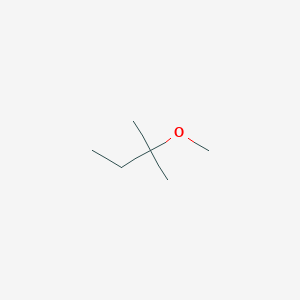
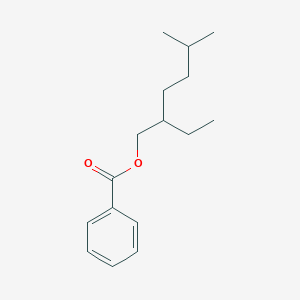
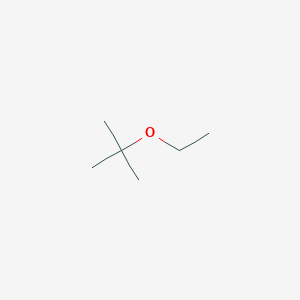
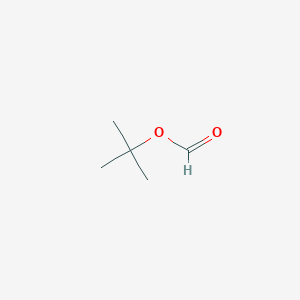
![2-[4-(6-prop-1-ynyldithiin-3-yl)buta-1,3-diynyl]oxirane](/img/structure/B166777.png)
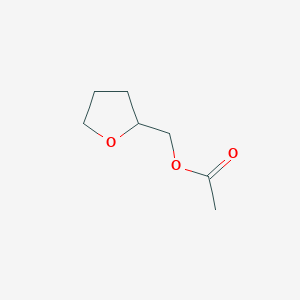
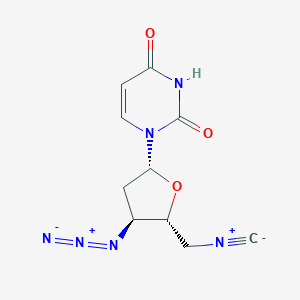
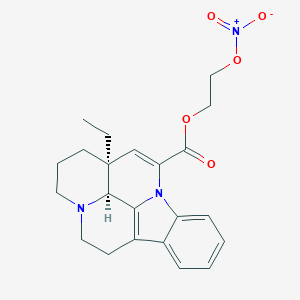
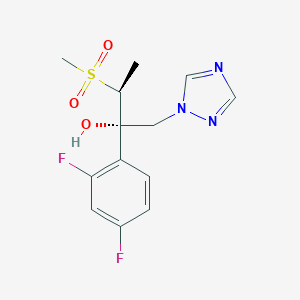
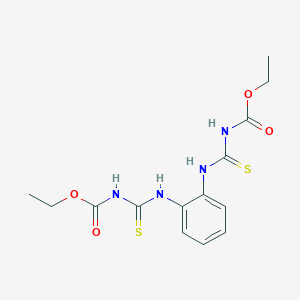
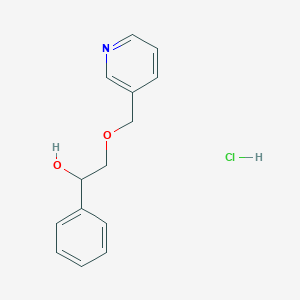
![(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B166798.png)

